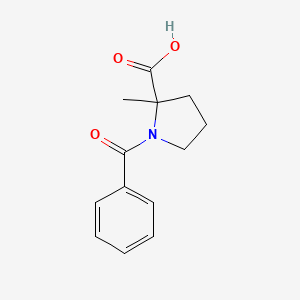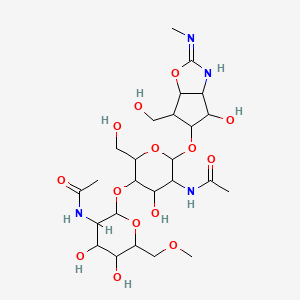
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of related pyrrolidine carboxylic acids has been described, highlighting methodologies for achieving high diastereoselectivity and enantiomeric excess (e.e.). For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide enables the asymmetric syntheses of 4-aminopyrrolidine-3-carboxylic acids with significant yields and high stereoselectivity (Bunnage et al., 2004).
Molecular Structure Analysis
The structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, involving compounds with benzoyl groups, provides insights into the molecular structure through spectroscopic techniques and X-ray crystallography, indicating the significance of specific moieties in determining molecular conformation (Savage et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving benzoyl groups, as seen in the formation of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, reveal the reactivity and versatility of the benzoyl moiety in synthetic chemistry, leading to various novel compounds (Korkusuz & Yıldırım, 2010).
Applications De Recherche Scientifique
Biologically Active Compounds of Plants and Synthetic Derivatives
Natural and synthetic carboxylic acids, including benzoyl derivatives, are known to possess a wide range of biological activities. The structural differences among these carboxylic acids significantly affect their antioxidant, antimicrobial, and cytotoxic activities. For instance, compounds like rosmarinic acid have shown high antioxidant activity, which suggests that structural analogs, including benzoyl-containing carboxylic acids, might exhibit similar properties under specific conditions. These findings indicate a potential for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid in applications related to enhancing oxidative stability or microbial resistance in various formulations (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those derived from carboxylic acids, play a crucial role in the development of new therapeutic agents. For example, the Knoevenagel condensation reaction has been utilized to generate a library of chemical compounds with significant anticancer activity. This highlights the synthetic utility of carboxylic acids and their derivatives in generating biologically active molecules, potentially including this compound for anticancer applications (Tokala, Bora, & Shankaraiah, 2022).
Applications in Material Science and Corrosion Inhibition
Carboxylic acids and their derivatives have also found applications in material science, particularly as corrosion inhibitors. The presence of a benzoyl group and carboxylic functionality could indicate that this compound has potential applications in protecting metals from corrosion, especially in environments where traditional inhibitors like benzotriazole and its derivatives are used. These applications are essential in industries looking to prolong the life of metal components in corrosive environments (Kuznetsov, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-benzoyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGVLJOPVWVFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137870-76-9 |
Source


|
| Record name | 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



